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Compound of Interest

Compound Name: 2-(4-Phenoxyphenoxy)ethanamine
CAS No.: 72490-14-3
Cat. No.: B3023596
Get Quote
. J

Protocols for 2-(4-Phenoxyphenoxy)ethanamine
(CAS 72490-14-3)
Introduction & Molecule Profile[1][2][3][4]

2-(4-Phenoxyphenoxy)ethanamine is a primary amine tethered to a diphenyl ether scaffold
via an ethyl linker. This structural motif is a "privileged scaffold" in bioactive small molecules,
most notably serving as the core amine precursor for Fenoxycarb (an insect growth regulator)
and various sodium channel blockers used in pain management.

In modern drug discovery, this molecule is increasingly utilized as a lipophilic linker in PROTAC
(Proteolysis Targeting Chimera) design and fragment-based drug discovery (FBDD). The
diphenyl ether moiety provides significant lipophilicity (

) and metabolic stability, while the primary amine serves as a versatile handle for
diversification.

Chemical Profile
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Property Specification

IUPAC Name 2-(4-phenoxyphenoxy)ethan-1-amine
CAS Number 72490-14-3

Molecular Weight 229.28 g/mol

Appearance Off-white solid (often supplied as HCI salt)

Soluble in DMSO, DMF, MeOH, DCM.[1][2][3][4]

Solubility -
Poor water solubility (Free Base).

Kev Reactivit Nucleophilic attack (Amine), Electrophilic
ey Reactivi
Y Y substitution (Aromatic rings - slow)

Core Reaction Pathways

The utility of 2-(4-Phenoxyphenoxy)ethanamine lies in its ability to introduce the bulky,
lipophilic phenoxyphenoxy group into a target molecule. The following diagram outlines the
three primary derivatization pathways covered in this guide.
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Figure 1: Primary synthetic workflows for the functionalization of 2-(4-
Phenoxyphenoxy)ethanamine.
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Detailed Experimental Protocols
Protocol A: Carbamate Synthesis (Fenoxycarb Analog)

This protocol describes the synthesis of ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate
(Fenoxycarb) or related analogs. This reaction is highly sensitive to water; anhydrous
conditions are critical to prevent hydrolysis of the chloroformate.

Reagents:
e Substrate: 2-(4-Phenoxyphenoxy)ethanamine (1.0 equiv)
» Reagent: Ethyl Chloroformate (1.1 equiv)

o Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.5 equiv if using HCl salt; 1.2
equiv if free base)

¢ Solvent: Anhydrous Dichloromethane (DCM) (
concentration)
Step-by-Step Methodology:

e Preparation: Charge a flame-dried round-bottom flask with the amine substrate and a
magnetic stir bar. Purge with nitrogen (

).

¢ Solvation: Add anhydrous DCM via syringe. If the amine is an HCI salt, the suspension may
not clear until the base is added.

¢ Deprotonation: Cool the mixture to

(ice bath). Add TEA dropwise. Stir for 10 minutes. The solution should become clear (free
base formation).

o Addition: Add Ethyl Chloroformate dropwise over 5 minutes. Note: Exothermic reaction.

» Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2—4 hours. Monitor
by TLC (Hexane/EtOAc 7:3) or LCMS.
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e Workup: Quench with saturated

solution. Extract with DCM (
). Wash combined organics with brine, dry over
, and concentrate.

 Purification: Flash column chromatography (Gradient: 0—30% EtOAc in Hexanes). The
carbamate product typically elutes later than the starting material due to hydrogen bonding
capability.

Expert Insight: If synthesizing Urea analogs instead of carbamates, replace Ethyl
Chloroformate with the corresponding Isocyanate. No base is required for the isocyanate
reaction if using the free amine.

Protocol B: High-Efficiency Amide Coupling (Linker Synthesis)

For connecting this scaffold to carboxylic acids (e.g., E3 ligase ligands), HATU is the preferred
coupling agent due to the steric bulk of the diphenyl ether tail potentially hindering the reaction
site.

Reagents:

e Amine: 2-(4-Phenoxyphenoxy)ethanamine (1.0 equiv)

Carboxylic Acid: Target Acid (1.0 equiv)

Coupling Agent: HATU (1.1 equiv)

Base: DIEA (3.0 equiv)

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

 Activation: In a vial, dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIEA.
Stir for 5 minutes to form the activated ester (O-At ester). Color change to yellow/orange is
common.
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» Addition: Add the Amine (dissolved in minimal DMF) to the activated acid mixture. Add the
remaining DIEA.

e Incubation: Stir at RT for 1-12 hours.

» Validation: Check LCMS. The diphenyl ether moiety gives a strong UV signal at 254 nm and
280 nm.

e Workup (Pre-HPLC): Dilute with EtOAc. Wash vigorously with

(aq) (
) to remove DMF. Wash with saturated

and brine.

» Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

o Caution: The product will be very lipophilic. Ensure the gradient goes to 95% or 100%
ACN to elute the product.

Protocol C: Reductive Amination (Secondary Amine Formation)

This protocol is used to create N-alkylated derivatives, often to modulate the pKa of the basic
nitrogen.

Reagents:

¢ Amine: 2-(4-Phenoxyphenoxy)ethanamine (1.0 equiv)

Aldehyde/Ketone: (1.1 equiv)

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Acid Catalyst: Acetic Acid (1-2 drops, catalytic)

Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:
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e Imine Formation: Mix Amine and Aldehyde in DCE. Add Acetic Acid. Stir for 30—60 minutes at
RT. Note: Pre-forming the imine is crucial for steric aldehydes.

e Reduction: Add STAB in one portion.

e Reaction: Stir overnight (12—16 hours) under

e Quench: Add saturated

solution and stir vigorously for 15 minutes to quench unreacted borohydride.

o Extraction: Extract with DCM.

 Purification: Since the product is a secondary amine, standard silica chromatography may
cause streaking. Use DCM/MeOH/

(95:5:0.5) or amine-functionalized silica.

Quality Control & Analytical Data
NMR Interpretation
The proton NMR (

-NMR) of this scaffold is distinct. Use these signals to validate structural integrity:

o Diphenyl Ether Region (6.8 — 7.4 ppm): You will see a complex set of multiplets integrating to
9 protons.

o The 4 protons on the central ring (attached to the ethyl chain) often appear as two
doublets (AA'BB' system) if the ether oxygen induces sufficient symmetry, but often
overlap with the terminal phenyl ring.

e Linker Region (3.0 — 4.1 ppm):

o : Triplet around

4.0-4.1 ppm.
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o : Triplet around

2.9-3.1 ppm (shifts downfield to

3.5 ppm upon acylation/carbamoylation).

Trnuhlpqhnnting Guide

Issue

Probable Cause

Solution

Low Yield (Amide Coupling)

Amine HCI salt not neutralized.

[2]

Ensure at least 3.0 equiv of
DIEA is used to free-base the
amine and scavenge the acid
generated by HATU.

Streaking on TLC

Free amine interaction with

silica.

Add 1% Triethylamine to the
TLC eluent or use neutralized

silica.

Product stuck on HPLC

Column

High lipophilicity.

Wash column with 100%
Isopropanol or THF after the
run. Standard ACN/Water
gradients may not elute it if
stopped at 95%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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